1,1,1,2,2,3,3-Heptachloropropane
Overview
Description
1,1,1,2,2,3,3-Heptachloropropane is a chlorinated hydrocarbon with the molecular formula C3HCl7 and a molecular weight of 285.211 g/mol. This compound is characterized by its high chlorine content and is primarily used in scientific research and industrial applications.
Mechanism of Action
Target of Action
1,1,1,2,2,3,3-Heptachloropropane is a compound of chlorine, hydrogen, and carbon The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
It is known that this compound is made in a modified Friedel-Crafts or Prins reaction from chloroform and tetrachloroethylene with catalytic aluminum chloride . Dehydrochlorination with a base gives hexachloropropene . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1,2,2,3,3-Heptachloropropane can be synthesized through the chlorination of propane under controlled conditions. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a suitable catalyst, such as ferric chloride (FeCl3), at elevated temperatures. The reaction proceeds via a free radical mechanism, resulting in the substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination reactors where propane and chlorine gas are continuously fed into the system. The reaction is carefully monitored to ensure the desired degree of chlorination is achieved. The resulting product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: 1,1,1,2,2,3,3-Heptachloropropane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Chlorination reactions can be carried out using chlorine gas (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: The oxidation of this compound can yield chlorinated carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can produce partially chlorinated hydrocarbons or even fully dechlorinated compounds.
Substitution: Further chlorination can lead to the formation of higher chlorinated derivatives or other chlorinated hydrocarbons.
Scientific Research Applications
1,1,1,2,2,3,3-Heptachloropropane is utilized in various scientific research applications, including chemistry, biology, medicine, and industry. Its high chlorine content makes it a valuable reagent in organic synthesis and analytical chemistry. In biology, it is used as a tracer compound in environmental studies to track the movement of chlorinated hydrocarbons in ecosystems. In medicine, it has been investigated for its potential use as an antimicrobial agent. In industry, it serves as an intermediate in the production of other chlorinated compounds and as a component in certain specialty chemicals.
Comparison with Similar Compounds
1,1,1,2,2,3,3-Heptachloropropane is compared with other similar compounds, such as 1,1,1,2,2,3,4-heptachloropropane and 1,1,1,2,3,3,3-heptachloropropane. These compounds share similar structural features but differ in the position and number of chlorine atoms. The uniqueness of this compound lies in its specific arrangement of chlorine atoms, which influences its reactivity and biological activity.
List of Similar Compounds
1,1,1,2,2,3,4-Heptachloropropane
1,1,1,2,3,3,3-Heptachloropropane
1,1,1,2,2,3,3,4-Octachloropropane
Properties
IUPAC Name |
1,1,1,2,2,3,3-heptachloropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl7/c4-1(5)2(6,7)3(8,9)10/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIIENAGGCUHIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50208130 | |
Record name | 1,1,1,2,2,3,3-Heptachloropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50208130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
594-89-8 | |
Record name | 1,1,1,2,2,3,3-Heptachloropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=594-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,1,2,2,3,3-Heptachloropropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 594-89-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7298 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1,1,2,2,3,3-Heptachloropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50208130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1,2,2,3,3-heptachloropropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.962 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,1,1,2,2,3,3-HEPTACHLOROPROPANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7BW4GD9PS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 1,1,1,2,2,3,3-Heptachloropropane?
A1: this compound is a chlorinated hydrocarbon. While the provided abstract doesn't explicitly detail its molecular weight or spectroscopic data, its molecular formula can be deduced from its name as C3H3Cl7. The research by Borovina et al. focuses on the unique Cl⋯Cl and Cl⋯H interactions within the molecule, highlighting their role in its structural conformation.
Q2: Can you elaborate on the production process of this compound as described in the provided research?
A2: While the research by Borovina et al. focuses on the structural analysis of this compound, the patent by Eckard et al. outlines a method for producing a related compound, 1,1,1,3,3-Pentafluoropropane. This process involves reacting 1,1,1,3,3-Pentafluoro-2,3-Dichloropropane with hydrogen fluoride in the presence of a noble metal catalyst. The patent also mentions a separate process for producing this compound. This involves reacting 1,1,1,2,3,3-Hexachloropropane with an aqueous alkali metal hydroxide solution in the presence of a phase-transfer catalyst. This suggests that this compound can be derived from other chlorinated hydrocarbons through specific chemical reactions.
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